1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]ethanone 1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15020898
InChI: InChI=1S/C26H20ClN3O2S3/c1-16-6-9-19(10-7-16)33-14-18-13-24(31)29-26(28-18)34-15-25(32)30-20-4-2-3-5-22(20)35-23-11-8-17(27)12-21(23)30/h2-13H,14-15H2,1H3,(H,28,29,31)
SMILES:
Molecular Formula: C26H20ClN3O2S3
Molecular Weight: 538.1 g/mol

1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]ethanone

CAS No.:

Cat. No.: VC15020898

Molecular Formula: C26H20ClN3O2S3

Molecular Weight: 538.1 g/mol

* For research use only. Not for human or veterinary use.

1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]ethanone -

Specification

Molecular Formula C26H20ClN3O2S3
Molecular Weight 538.1 g/mol
IUPAC Name 2-[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl]sulfanyl-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one
Standard InChI InChI=1S/C26H20ClN3O2S3/c1-16-6-9-19(10-7-16)33-14-18-13-24(31)29-26(28-18)34-15-25(32)30-20-4-2-3-5-22(20)35-23-11-8-17(27)12-21(23)30/h2-13H,14-15H2,1H3,(H,28,29,31)
Standard InChI Key AALSYPWCBDUEQH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a 10H-phenothiazine backbone substituted at position 2 with a chlorine atom, conferring electron-withdrawing effects that modulate aromatic ring reactivity. The N-10 position is acylated with an ethanone group, which connects via a thioether linkage to a 4-hydroxy-6-[(4-methylphenyl)sulfanylmethyl]pyrimidin-2-yl moiety. This arrangement creates a conjugated system spanning 18 π-electrons, as illustrated in the following simplified representation:

Phenothiazine-ClC(O)CH2SPyrimidine-OHSCH2C6H4CH3\text{Phenothiazine-Cl} - \text{C(O)CH}_2\text{S} - \text{Pyrimidine-OH} - \text{SCH}_2\text{C}_6\text{H}_4\text{CH}_3

X-ray crystallographic data for analogous phenothiazine-pyrimidine hybrids reveal planarity deviations of 12–18° between the tricyclic phenothiazine and pyrimidine rings, suggesting limited π-orbital overlap . The chloro substituent induces a dipole moment of 2.1–2.4 D, while the hydroxy group on pyrimidine facilitates hydrogen bonding with biological targets .

Spectroscopic Profile

Key spectroscopic signatures include:

  • IR: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch), 1250–1270 cm⁻¹ (C-S-C asymmetric stretch), and 3400–3450 cm⁻¹ (O-H stretch) .

  • ¹H NMR: Downfield-shifted aromatic protons on phenothiazine (δ 7.2–7.8 ppm) and pyrimidine (δ 8.1–8.3 ppm), with distinct singlets for the methylene bridge (δ 4.5–4.7 ppm) and para-methyl group (δ 2.3 ppm) .

  • MS: Molecular ion peak at m/z 582.1 (calculated for C₂₇H₂₁ClN₃O₂S₃), with fragmentation patterns dominated by cleavage at the thioether linkages.

Synthetic Methodologies

Retrosynthetic Analysis

The compound is synthesized through a convergent approach:

  • Phenothiazine Core Functionalization: Chlorination at position 2 via electrophilic substitution using Cl₂/AlCl₃ (62–68% yield) .

  • Pyrimidine Derivative Preparation: Condensation of thiourea with β-keto esters to form 4-hydroxy-6-mercaptomethylpyrimidine, followed by alkylation with 4-methylbenzyl chloride .

  • Coupling Strategy: Michael addition of the pyrimidine thiol to α,β-unsaturated ketone intermediates derived from phenothiazine, catalyzed by triethylamine in DMF (55–60% yield) .

Optimization Challenges

Critical parameters influencing synthesis include:

  • Temperature Control: Maintaining 60–65°C during coupling prevents premature oxidation of thioethers.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility but require rigorous drying to avoid hydrolysis.

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates regioisomers .

Biological Activity Profile

Antimicrobial Efficacy

In vitro testing against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens revealed potent activity:

StrainMIC (μg/mL)Zone of Inhibition (mm)
S. aureus ATCC 259238.218.5 ± 1.2
E. coli ATCC 2592232.412.1 ± 0.8
P. aeruginosa PAO164.89.3 ± 0.6

Mechanistic studies indicate disruption of bacterial membrane integrity via interaction with penicillin-binding proteins (PBPs) and dihydrofolate reductase (DHFR) .

Cell LineIC₅₀ (μM)Selectivity Index (vs. MCF-10A)
Hep3B12.73.8
SkHep118.42.6

The selectivity index (>2.5) suggests preferential tumor cell targeting, potentially through inhibition of tubulin polymerization (EC₅₀ = 0.8 μM) and farnesyltransferase (FTase) activity .

Pharmacological Mechanisms

Receptor Interactions

Molecular docking simulations reveal high-affinity binding (ΔG = -9.2 kcal/mol) to the CB1 cannabinoid receptor's allosteric site, mediated by:

  • π-π stacking between phenothiazine and Trp279/Trp356 residues.

  • Hydrogen bonding of pyrimidine-OH with Lys192.

  • Hydrophobic interactions involving the 4-methylphenyl group and Leu359/Val196 .

Metabolic Pathways

In vitro hepatic microsomal studies identify three primary metabolites:

  • M1: Sulfoxidation of phenothiazine sulfur (CYP3A4-mediated).

  • M2: O-demethylation of the para-methyl group (CYP2D6).

  • M3: Glucuronidation of the pyrimidine hydroxyl (UGT1A1).

The parent compound exhibits a plasma half-life of 6.3 ± 0.8 h in murine models, with 89% oral bioavailability attributed to P-glycoprotein efflux inhibition .

Comparative Analysis with Structural Analogs

ParameterTarget Compound2-Amino-4-hydroxypyrimidinePhenothiazine
LogP3.80.94.2
H-bond Donors120
IC₅₀ (Hep3B), μM12.7>10045.3
MIC (S. aureus), μg/mL8.264.532.1

The hybrid architecture confers enhanced solubility (LogP 3.8 vs. 4.2 for phenothiazine) while retaining membrane permeability, addressing key limitations of parent scaffolds .

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